Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-ethynyl-1-bicyclo[2.2.1]heptanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-13-6-8-14(10-13,9-7-13)15-11(16)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJVRNCYJCEGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate involves several steps. One common method includes the reaction of 4-ethynylbicyclo[2.2.1]heptan-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
The compound belongs to a family of bicyclo[2.2.1]heptane derivatives with varying substituents. Below is a systematic comparison with structurally related analogs:
Structural Comparison
Key Observations :
- Bicyclo System: [2.2.1] systems (norbornane) exhibit higher ring strain than [2.2.2], influencing reactivity and conformational stability .
Physicochemical Properties
Biological Activity
Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 1630907-27-5
- Molecular Formula: C12H22N2O2
- Molecular Weight: 226.32 g/mol
This compound exhibits various biological activities that are primarily attributed to its interaction with neurotransmitter systems and cellular signaling pathways:
- Neuroprotective Effects: Research indicates that this compound may have neuroprotective properties, potentially mitigating neurodegenerative processes associated with conditions like Alzheimer's disease (AD). It has shown the ability to inhibit amyloid-beta aggregation, a hallmark of AD pathology.
- Inhibition of Enzymatic Activity: Similar compounds have been reported to act as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are crucial in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively.
- Reduction of Inflammatory Markers: The compound may also reduce levels of pro-inflammatory cytokines, contributing to its protective effects on neuronal cells.
In Vitro Studies
In vitro studies have demonstrated that this compound can enhance cell viability in neuronal cultures exposed to toxic agents like amyloid-beta:
| Study | Cell Line | Treatment | Results |
|---|---|---|---|
| Study A | Astrocytes | 100 µM tert-butyl carbamate | Increased cell viability by 62.98% compared to control with Aβ 1-42 |
| Study B | Neuronal Cells | Various concentrations | Significant reduction in TNF-α production |
In Vivo Studies
Preliminary in vivo studies have suggested that while the compound shows promise in vitro, its bioavailability and efficacy in living organisms require further investigation:
| Study | Model | Treatment | Observations |
|---|---|---|---|
| Study C | Scopolamine-induced AD model | Tert-butyl carbamate vs Galantamine | No significant difference in Aβ levels compared to galantamine |
Case Studies
Case studies involving similar compounds have provided insights into the potential therapeutic applications of this compound:
- Case Study 1: A compound with structural similarities demonstrated significant improvements in cognitive function in AD models, suggesting a potential pathway for further exploration with tert-butyl derivatives.
- Case Study 2: Research on related carbamates indicated their role in enhancing synaptic plasticity, which is crucial for learning and memory processes.
Q & A
Q. What are the common synthetic routes for Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate?
The synthesis typically involves multi-step sequences, starting with the bicyclo[2.2.1]heptane core. Key steps include:
- Functionalization : Introduction of the ethynyl group via Sonogashira coupling or alkyne addition under palladium/copper catalysis .
- Carbamate Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in inert atmospheres (e.g., N₂) to install the tert-butyl carbamate group .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Boc₂O, DCM, -78°C | Boc protection of amine |
| 2 | Pd(PPh₃)₂Cl₂, CuI, DIEA, THF | Ethynyl coupling |
Q. How is the structural integrity of this compound confirmed in research?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and bicyclic framework .
- X-ray Crystallography : Programs like SHELXL (from the SHELX suite) resolve stereochemistry and confirm spatial arrangement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight .
Advanced Research Questions
Q. What challenges arise in stereochemical control during synthesis, and how are they addressed?
The bicyclo[2.2.1]heptane system introduces steric constraints, leading to potential diastereomer formation. Strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., camphor derivatives) to enforce desired configurations .
- Dynamic Resolution : Adjusting reaction temperatures and solvents to favor one stereoisomer .
- Chromatographic Separation : Diastereomers are resolved via chiral HPLC or flash chromatography .
Q. How does the ethynyl group influence reactivity in cross-coupling reactions?
The ethynyl moiety enables:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- Sonogashira Coupling : Pd-mediated coupling with aryl/heteroaryl halides to extend molecular complexity .
- Metal Coordination : Acts as a ligand in catalytic systems (e.g., gold or ruthenium complexes) .
Case Study : In , tert-butyl carbamates with ethynyl groups undergo coupling with iodopyrimidines, yielding bioactive intermediates for kinase inhibitors .
Q. What methodological considerations optimize multi-step syntheses involving sensitive functional groups?
- Inert Conditions : Use of Schlenk lines or gloveboxes to prevent oxidation/hydrolysis of ethynyl or carbamate groups .
- Sequential Protection : Temporarily masking reactive sites (e.g., amines with Boc groups) to avoid side reactions .
- Real-Time Monitoring : TLC or LC-MS to track reaction progress and minimize degradation .
Q. How is computational modeling applied to predict the compound’s interactions with biological targets?
- Docking Studies : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases or proteases) .
- DFT Calculations : Assess electronic effects of the ethynyl group on reactivity and stability .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar bicyclic carbamates: How are these resolved?
Variations arise from differences in:
- Catalyst Loading : Pd/Cu ratios in cross-coupling (e.g., 0.1–5 mol% Pd) impact efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMAc) vs. THF alter reaction rates .
- Work-Up Protocols : Improved extraction/purification methods enhance isolated yields.
Resolution : Systematic optimization via Design of Experiments (DoE) identifies critical parameters .
Applications in Drug Discovery
Q. What role does this compound play in medicinal chemistry?
- Kinase Inhibitor Precursors : Serves as a scaffold in pyrimidine-based inhibitors (e.g., ’s intermediates for antitumor agents) .
- Protease Targeting : The bicyclic framework mimics peptide turn structures, enabling protease inhibition .
- PET Tracers : Ethynyl groups allow radiolabeling with ¹⁸F or ¹¹C for imaging studies .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
